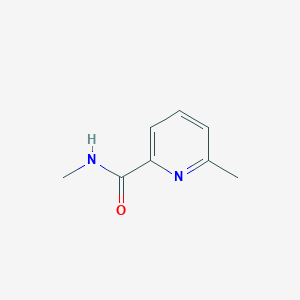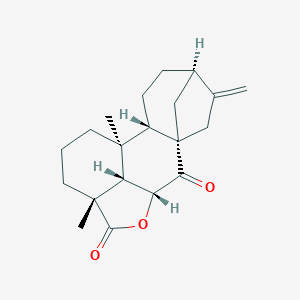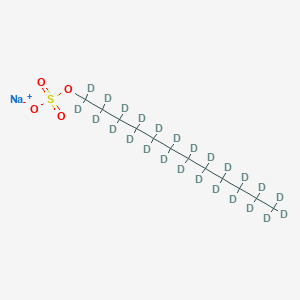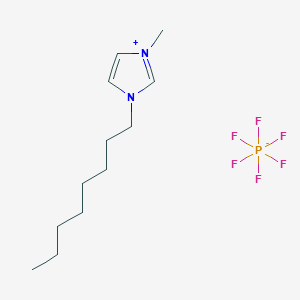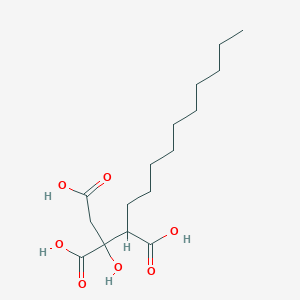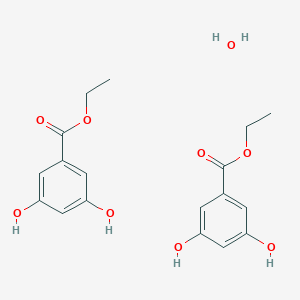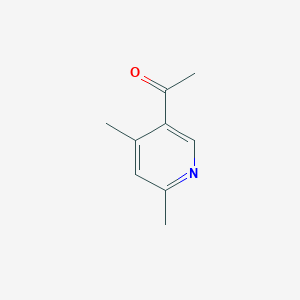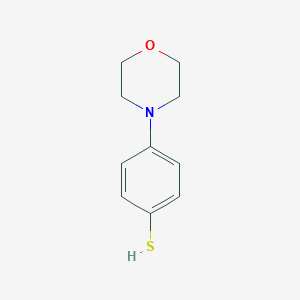
11alpha, 12alpha-Epoxyoleanolic lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11alpha, 12alpha-Epoxyoleanolic lactone is a natural triterpenoid compound found in various plant species, including the popular medicinal herb, Salvia miltiorrhiza. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Aplicaciones Científicas De Investigación
Structural Analysis and Biogenetic Implications
- Adenanthusone , a new ursane-type nortriterpenoid similar to 11alpha, 12alpha-Epoxyoleanolic lactone, was isolated from Isodon adenanthus. This discovery has implications for understanding the biogenesis of nortriterpenes (Xiang et al., 2004).
Antiproliferative and Differentiation Effects
- Triterpenoids structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone showed significant antiproliferative effects and induced differentiation in human leukemia HL-60 cells (Wang et al., 2006).
New Compounds Discovery
- New sesquiterpene lactones were discovered in various plants, such as Helianthus petiolaris, which have structural similarities to 11alpha, 12alpha-Epoxyoleanolic lactone. These discoveries add to the diversity of naturally occurring compounds (Meragelman et al., 1998).
Bioactive Compounds Transformation
- Biotransformation of steroidal lactones, including compounds similar to 11alpha, 12alpha-Epoxyoleanolic lactone, using Rhizopus stolonifer, has shown to produce new metabolites with potential bioactivity (Choudhary et al., 2009).
Triterpenes and Sesquiterpene Lactones Analysis
- Studies have identified various triterpenes and sesquiterpene lactones from plants like Cyclolepis genistoides, providing valuable insights into the chemical diversity and potential applications of these compounds (Heluani et al., 1997).
Anti-Plasmodial and Cytotoxic Activities
- Sesquiterpene lactones from Vernoniopsis caudata, structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, exhibited potent anti-plasmodial activity and considerable cytotoxicity, highlighting their therapeutic potential (Ramanandraibe et al., 2005).
Influence on Cellular Cytotoxicity
- The cytotoxicity of sesquiterpene lactones like helenalin and derivatives, akin to 11alpha, 12alpha-Epoxyoleanolic lactone, against KB cells was studied, offering insights into their biological activities and potential therapeutic applications (Heilmann et al., 2001).
Glycosides Discovery in Arnica
- Research on Arnica longifolia revealed sesquiterpene lactone glycosides, including compounds structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, expanding the understanding of naturally occurring lactone compounds (Passreiter et al., 1999).
Antimicrobial Activity of Sesquiterpene Lactones
- Sesquiterpene lactones from Centaurea pullata, structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone, showed significant antimicrobial activities against various bacteria and fungi (Djeddi et al., 2007).
Guaianolides Investigation
- Studies on plants like Amphoricarpos neumayeri have led to the isolation of guaianolides, which are structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, providing more insights into the chemical variety of sesquiterpene lactones (Djordjevic et al., 2004).
Propiedades
Número CAS |
19897-41-7 |
|---|---|
Nombre del producto |
11alpha, 12alpha-Epoxyoleanolic lactone |
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |
Clave InChI |
WBMXMSJTGDKFQT-DNWRIRKBSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O |
SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
SMILES canónico |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



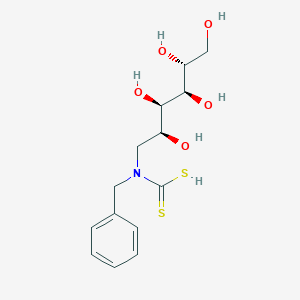
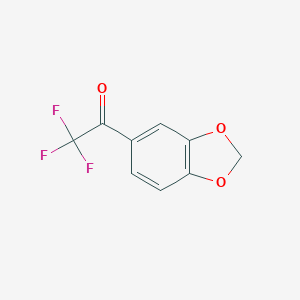
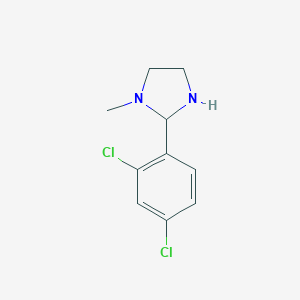
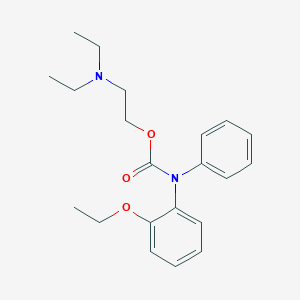
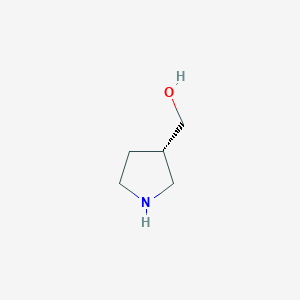
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
